![molecular formula C15H19F2NO2 B2475148 N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide CAS No. 2034533-14-5](/img/structure/B2475148.png)
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a unique mechanism of action that sets it apart from other pain relievers.
Wissenschaftliche Forschungsanwendungen
Polarity and Lipophilicity
The polarity and lipophilicity of compounds related to N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide have been studied, showing how fluorination affects these properties. For instance, the research on partially fluorinated groups indicates that fluorination can significantly influence the polarity and lipophilicity of compounds, affecting their biological interactions and solubility (Huchet et al., 2013).
Chromatographic Behavior
Investigations into the chromatographic behavior of N-substituted benzamides, including those with similar structural features to N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide, have been conducted to understand their retention and separation characteristics. This research is crucial for analytical and preparative chemistry applications, enhancing our ability to purify and analyze similar compounds (Lehtonen, 1983).
Material Science Applications
Research on semiaromatic polyamides incorporating dicyclohexane units, potentially related to the structural motif of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide, has shown that these materials possess excellent thermal properties and mechanical stability. Such compounds are of interest in developing high-performance polymers for various industrial applications (Guangming et al., 2016).
Molecular Interactions and Structure
The study of molecular interactions and structure, such as in the case of N-3-hydroxyphenyl-4-methoxybenzamide, provides insights into the behavior of similar compounds in biological systems and materials science. Understanding these interactions is crucial for designing molecules with desired properties for pharmaceuticals, materials, and chemical synthesis (Karabulut et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .
Mode of Action
The compound interacts with its target, PARP-1, in a selective manner . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5 which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .
Biochemical Pathways
The compound affects the DNA single-strand break repair pathway . By inhibiting PARP-1, it disrupts the normal function of this pathway, leading to the accumulation of DNA damage and ultimately cell death . This makes it a promising therapy against cancers .
Result of Action
The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide leads to the disruption of DNA repair, accumulation of DNA damage, and ultimately cell death . This can result in the reduction of tumor growth and potentially the regression of cancerous cells .
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-10-9-12(20-2)3-4-13(10)14(19)18-11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLPOGDNERGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.